molecular formula C14H23N3 B3106242 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine CAS No. 157368-33-7

2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine

Cat. No.: B3106242
CAS No.: 157368-33-7
M. Wt: 233.35 g/mol
InChI Key: OHXXFNDRWMGSGD-UHFFFAOYSA-N
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Description

“2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine” is a chemical compound . It is also known as “2-(4-Benzylpiperazin-1-yl)acetohydrazid” with a molecular formula of C13H20N4O . Its average mass is 248.324 Da and its monoisotopic mass is 248.163712 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives were synthesized to evaluate their potential as carbonic anhydrase (CA) inhibitors .

Scientific Research Applications

DNA Binding and Fluorescent Staining

"2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine" shares structural similarities with Hoechst 33258, a compound known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. Hoechst derivatives, including analogs of the discussed compound, are widely used in biological research for DNA staining, allowing for visualization of cellular and chromosomal structures in various biological and medical studies. This application is crucial for understanding cellular processes, diagnosing diseases, and conducting genetic research (Issar & Kakkar, 2013).

Chemical Synthesis and Drug Design

Compounds similar to "this compound" are subjects of interest in chemical synthesis and drug design due to their versatile pharmacophore, which can be modified for various therapeutic applications. Their structural flexibility allows for the development of new drugs with potential antipsychotic, antidepressant, or anticancer activities. Studies have shown that modifications of the benzylpiperazine structure can lead to compounds with significant biological activity, making them valuable scaffolds in medicinal chemistry (Maia, Tesch, & Fraga, 2012).

Advanced Materials and Nanotechnology

The structural components of "this compound" and its analogs find applications beyond medicinal chemistry, including the development of advanced materials and nanotechnology. These compounds can be utilized in creating functional materials with specific optical, electrical, or mechanical properties. Their potential in materials science underscores the interdisciplinary nature of modern scientific research, bridging chemistry, physics, and engineering (Özil & Menteşe, 2020).

Antimicrobial Applications

Research into the antimicrobial properties of compounds structurally related to "this compound" is of significant interest, particularly in the search for new treatments against resistant bacterial strains. These compounds can serve as key ingredients in the development of new antimicrobial agents, contributing to the fight against infectious diseases and the global challenge of antibiotic resistance (Marchese et al., 2017).

Mechanism of Action

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-15-7-8-16-9-11-17(12-10-16)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXXFNDRWMGSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237605
Record name N-Methyl-4-(phenylmethyl)-1-piperazineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157368-33-7
Record name N-Methyl-4-(phenylmethyl)-1-piperazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157368-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-(phenylmethyl)-1-piperazineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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